molecular formula C7H12Cl2N4O2 B13221326 7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

Cat. No.: B13221326
M. Wt: 255.10 g/mol
InChI Key: FJJRDRLUDBMBQQ-UHFFFAOYSA-N
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Description

7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride typically involves multiple steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 2-chloropyrazine and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in ethanol, with the pH value regulated to 6. The mixture is then heated and refluxed.

    Purification: The product is purified by distillation and reduced pressure concentration.

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions to minimize byproducts and facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its distinct chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H12Cl2N4O2

Molecular Weight

255.10 g/mol

IUPAC Name

7-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H10N4O2.2ClH/c1-10-3-6-9-8-4-11(6)2-5(10)7(12)13;;/h4-5H,2-3H2,1H3,(H,12,13);2*1H

InChI Key

FJJRDRLUDBMBQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=NN=CN2CC1C(=O)O.Cl.Cl

Origin of Product

United States

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